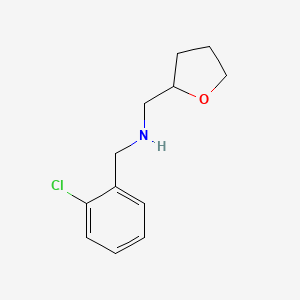

(2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

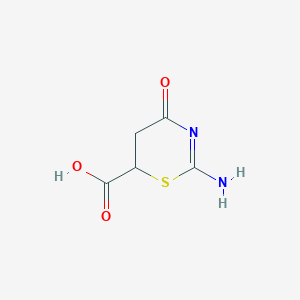

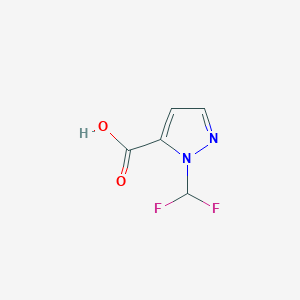

(2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Chemical Transformations

A novel enantioselective synthesis method for furan-2-yl amines and amino acids features a key step involving oxazaborolidine-catalyzed enantioselective reduction, showcasing the controlled chirality of furan-2-yl amines through geometric isomer selection. This method opens pathways for synthesizing amino acids from furan derivatives, highlighting the compound's utility in stereoselective chemical synthesis (Demir et al., 2003).

Heterocyclic Compound Synthesis

The conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives via thermolysis and base-catalyzed reactions demonstrates the versatility of furan derivatives in synthesizing complex heterocycles. This research broadens the applications of furan derivatives in creating valuable heterocyclic compounds with potential pharmaceutical applications (Hashem et al., 2017).

Antimicrobial Activity

Synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and subsequent Schiff base formation revealed antimicrobial properties, underscoring the potential for furan derivatives in developing new antimicrobial agents. This research adds to the understanding of the biological activities of furan-containing compounds (Arora et al., 2013).

Photochemical Synthesis Routes

A one-step metal-free photochemical synthesis method for 2-substituted benzo[b]furans from 2-chlorophenol derivatives and terminal alkynes has been developed, showcasing an environmentally friendly and cost-effective route. This method highlights the potential of using light to forge bonds in organic synthesis, particularly for constructing benzo[b]furan structures efficiently (Protti et al., 2012).

Catalysis and Organic Transformations

Research into the synthesis of oxazinone and pyrimidinone heterocycles from 2(3H)-furanone illustrates the compound's role in catalyzing transformations leading to structurally complex molecules. This work provides insights into the mechanisms of furan ring-opening reactions and their applications in organic synthesis, offering new strategies for constructing diverse heterocyclic frameworks (Ramadan et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds such as 2-chlorobenzyl chloride have been shown to act as sensory irritants .

Mode of Action

It’s known that benzyl chloride derivatives can undergo nucleophilic substitution reactions at the benzylic position . This suggests that N-(2-Chlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine might interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that aromatic compounds can be metabolized by bacteria through various pathways . The compound might affect these pathways, leading to downstream effects.

Pharmacokinetics

Similar compounds like 2-chlorobenzyl chloride have properties such as a boiling point of 213-214 °c, a density of 1274 g/mL at 25 °C, and a vapor pressure of 3 mmHg at 84 °C . These properties might influence the bioavailability of the compound.

Result of Action

Similar compounds like 2-chlorobenzyl chloride have been used as sensory irritants to evaluate the characteristic modifications of the normal breathing pattern of exposed mice .

Action Environment

The action, efficacy, and stability of N-(2-Chlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by the storage temperature of 2-8°C for 2-chlorobenzyl chloride . Additionally, the compound’s action and efficacy might be influenced by the presence of other chemicals in the environment.

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-(oxolan-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-2,4,6,11,14H,3,5,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPISPWNZVORYKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390088 |

Source

|

| Record name | (2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356532-08-6 |

Source

|

| Record name | (2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

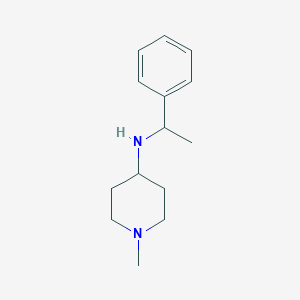

![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)

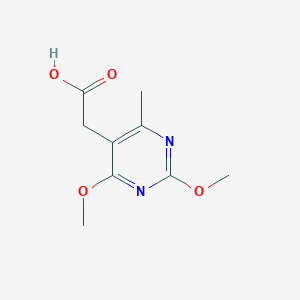

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)

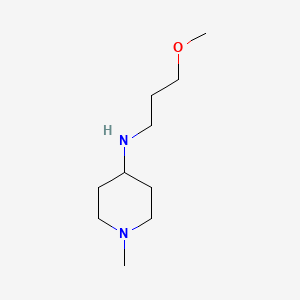

![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)

![2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol](/img/structure/B1351574.png)